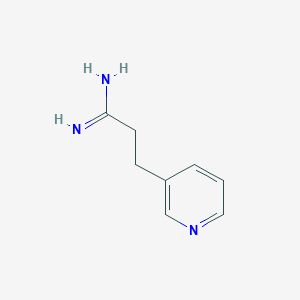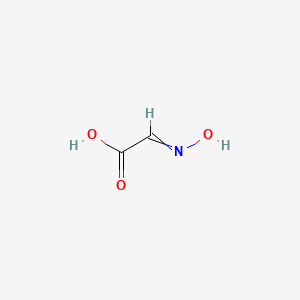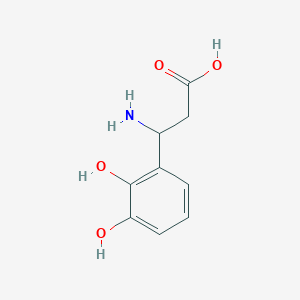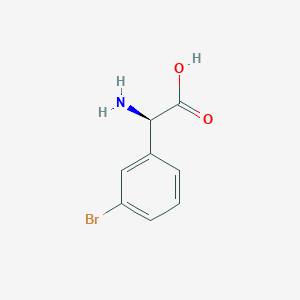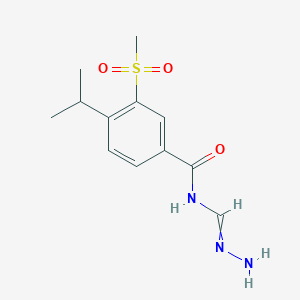
4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an isopropyl group, a methanehydrazonoyl group, and a methanesulfonylbenzamide group. These functional groups contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of a benzene derivative using isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution.
Sulfonylation: Finally, the methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
- 4-Isopropyl-3-methylphenol
- 4-Isopropyl-3-methylphenoxyacetic acid
- 4-Isopropyl-3,5-dimethoxybenzoic acid
Uniqueness
4-isopropyl-N-methanehydrazonoyl-3-methanesulfonylbenzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and versatility in synthetic applications .
特性
分子式 |
C12H17N3O3S |
|---|---|
分子量 |
283.35 g/mol |
IUPAC名 |
N-methanehydrazonoyl-3-methylsulfonyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17N3O3S/c1-8(2)10-5-4-9(12(16)14-7-15-13)6-11(10)19(3,17)18/h4-8H,13H2,1-3H3,(H,14,15,16) |
InChIキー |
ZLJUWEIIDZOEOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)NC=NN)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)

![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)


![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
